molecular formula C20H28N2O7 B1439738 Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid CAS No. 1219434-68-0

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid

Cat. No. B1439738
M. Wt: 408.4 g/mol
InChI Key: DGUCIMGIPXELHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid, commonly referred to as (Di-Boc)APA, is a synthetic compound used in various scientific experiments, mainly in the field of drug discovery. It has a molecular formula of C20H28N2O7 and a molecular weight of 408.45 g/mol .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : It is used as a pharmaceutical intermediate .
  • Protection of Amino Functions

    • Field : Chemistry
    • Application : It’s used in the protection of amino functions. Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
    • Method : The specific method involves the use of di-tert-butyl dicarbonate or tert-butyl pyrocarbonate, Boc 2 O, as an excellent reagent for the preparation of all sorts of Boc-derivatives .
  • Mimic of Biopolymers

    • Field : Polymer Chemistry
    • Application : It’s used in the creation of a consistent acrylamide monomer library that mimics essential amino acids .
    • Method : The model monomers were synthesized in flow procedures directly from acrylic acid and subjected to reversible addition fragmentation chain transfer (RAFT) polymerizations .

Safety And Hazards

While specific safety and hazard information for Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid is not provided in the search results, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, avoiding dust formation, and not releasing the compound into the environment .

Future Directions

The future directions of research involving Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid are not specified in the search results. Given its use in proteomics research , it may continue to be a valuable tool in the study of protein function and structure.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O7/c1-19(2,3)28-17(26)21-13-10-8-7-9-12(13)15(23)11-14(16(24)25)22-18(27)29-20(4,5)6/h7-10,14H,11H2,1-6H3,(H,21,26)(H,22,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUCIMGIPXELHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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